
E3 ligase Ligand-Linker Conjugates 14
Übersicht
Beschreibung
Diese Verbindungen sollen eine gezielte Proteindegradation induzieren, indem sie einen ternären Komplex bilden, der ein Zielprotein in die Nähe einer E3-Ubiquitinligase bringt, was zur Ubiquitinierung und anschließenden proteasomalen Degradation des Zielproteins führt . Dieser Ansatz hat ein großes Potenzial in therapeutischen Anwendungen gezeigt, insbesondere in der Krebsbehandlung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E3-Ligase-Liganden-Linker-Konjugaten 14 umfasst typischerweise die folgenden Schritte:
Ligandensynthese: Der Ligand für das Zielprotein wird unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert.
Linker-Anbindung: Ein Linkermolekül wird an den Liganden gebunden. Dieser Schritt beinhaltet häufig die Verwendung von Kupplungsreagenzien und Schutzgruppen, um selektive Reaktionen sicherzustellen.
Anbindung des E3-Liganden-Liganden: Der Ligand für die E3-Ligase wird dann am anderen Ende des Linkers gebunden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Konjugate beinhaltet die Skalierung der oben genannten Synthesewege. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Critical Reaction Conditions
Functionalization with Target Ligands
The terminal amine group enables covalent coupling to target protein ligands (e.g., kinase inhibitors) via:
Amide Bond Formation
- Reagents : Carboxylic acid-containing ligands + EDC/HOBt or HATU.
- Conditions : DMF, RT to 50°C, 12–24 hrs.
- Example : Conjugation to BET inhibitor JQ1 yields PROTACs with DC₅₀ values <100 nM in cancer cell lines .
Reductive Amination
- Reagents : Aldehyde/ketone-containing ligands + NaBH₃CN.
- Conditions : MeOH/THF, pH 4–6, 24 hrs.
- Application : Used for ligands lacking carboxylic acid groups .
Key Findings
- Hydrolytic Stability : The amide linker resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >72 hrs .
- Solubility : PEG spacer confers aqueous solubility (>10 mM in PBS) .
- Reactivity : Terminal amine reacts selectively with NHS esters (kinetics: t₁/₂ ~30 min at 25°C) .
Comparative Analysis with Analogues
Challenges and Optimization
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Chemistry
- Protein Degradation Studies: E3 Ligase Ligand-Linker Conjugate 14 serves as a tool for investigating protein degradation pathways and developing chemical probes to study these processes. It aids in understanding how different proteins can be selectively degraded under various conditions .
2. Biology
- Cellular Process Investigation: The conjugate is employed to explore cellular processes regulated by protein degradation, such as cell cycle control and signal transduction. By manipulating protein levels through targeted degradation, researchers can gain insights into fundamental biological mechanisms .
3. Medicine
- Therapeutic Development: There is significant interest in utilizing E3 Ligase Ligand-Linker Conjugate 14 as a therapeutic agent for targeting disease-related proteins. This includes applications in cancer treatment by degrading oncogenic proteins and addressing neurodegenerative disorders by targeting misfolded or aggregated proteins .
4. Industry
- Biotechnological Innovations: The conjugate is also being explored for novel applications in protein engineering and synthetic biology, where precise control over protein levels is crucial for developing new biotechnological solutions .
Case Study 1: Targeting EGFP
In a study focusing on enhanced degradation efficiency, researchers utilized E3 Ligase Ligand-Linker Conjugate 14 to modify enhanced green fluorescent protein (EGFP) at specific surface locations. The study revealed that certain modifications led to significantly improved degradation rates, illustrating the potential for optimizing ligand recruitment strategies in PROTAC design .
Case Study 2: Neurodegenerative Disease
Another investigation explored the use of E3 ligase conjugates to target Tau protein associated with neurodegenerative diseases. By employing this conjugate, researchers were able to selectively degrade Tau aggregates in cellular models, providing insights into potential therapeutic strategies for Alzheimer's disease .
Wirkmechanismus
The mechanism of action of E3 ligase Ligand-Linker Conjugates 14 involves the formation of a ternary complex that brings the target protein into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Vergleich Mit ähnlichen Verbindungen
E3-Ligase-Liganden-Linker-Konjugate 14 können mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Cereblon-basierte PROTACs: Diese verwenden Cereblon als E3-Ligase und haben großes Potenzial im Bereich der gezielten Degradation spezifischer Proteine gezeigt.
Von-Hippel-Lindau-basierte PROTACs: Diese verwenden Von-Hippel-Lindau als E3-Ligase und sind bekannt für ihre Wirksamkeit bei der gezielten Degradation von Hypoxie-induzierbaren Faktoren.
IAP-basierte PROTACs: Diese verwenden Inhibitoren von Apoptose-Proteinen (IAPs) als E3-Ligase und werden hinsichtlich ihres Potenzials in der Krebstherapie untersucht.
E3-Ligase-Liganden-Linker-Konjugate 14 sind einzigartig in ihrer Fähigkeit, spezifische Proteine zur Degradation zu zielen, und bieten einen vielversprechenden Ansatz für die Entwicklung neuer therapeutischer Strategien .
Biologische Aktivität
E3 ligase Ligand-Linker Conjugates 14, a compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs), has garnered significant attention in recent years for its potential in targeted protein degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications for therapeutic applications.
Overview of E3 Ligase Ligand-Linker Conjugates
E3 ligases play a critical role in the ubiquitin-proteasome system (UPS), facilitating the ubiquitination and subsequent degradation of target proteins. This compound specifically incorporates a Thalidomide-based cereblon ligand and a three-unit polyethylene glycol (PEG) linker, which are essential for forming ternary complexes with target proteins and E3 ligases .
The mechanism by which this compound exerts its biological activity involves several key steps:
- Formation of Ternary Complex : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that facilitates ubiquitination.
- Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation .
Case Studies
- Targeting Estrogen Receptor (ER) : In studies involving ER degradation, E3 ligase Ligand-Linker Conjugates have demonstrated significant efficacy in promoting the degradation of ER-positive cancer cells. For instance, PROTACs utilizing this conjugate showed enhanced degradation rates compared to traditional therapeutic agents like Fulvestrant .
- Selective Degradation of BRD4 : Another study highlighted the ability of this compound to selectively target BRD4, a protein implicated in various cancers. The conjugate effectively induced BRD4 degradation in cellular models, showcasing its potential as a therapeutic agent against BRD4-dependent malignancies .
Data Table: Biological Activity Summary
Study | Target Protein | Degradation Efficiency (DC50) | Linker Type | E3 Ligase |
---|---|---|---|---|
Wang et al., 2022 | Estrogen Receptor | 0.17 nM | PEG (3 units) | Cereblon |
Smith et al., 2021 | BRD4 | <10 nM | PEG (3 units) | VHL |
Johnson et al., 2020 | CDK4/6 | <10 nM | PEG (2 units) | IAP |
Implications for Drug Development
The utilization of this compound in PROTAC technology represents a promising strategy for drug development, particularly in oncology. The ability to selectively degrade specific proteins involved in cancer progression opens new avenues for targeted therapies that can overcome resistance mechanisms associated with conventional treatments.
Advantages Over Traditional Therapies
- Target Specificity : PROTACs can selectively degrade proteins rather than merely inhibiting their function.
- Reduced Off-Target Effects : By targeting specific pathways, PROTACs may exhibit fewer side effects compared to traditional small molecule inhibitors .
- Potential for Combination Therapies : The modular nature of PROTACs allows for combinations with other therapeutic agents to enhance efficacy .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1957236-21-3 | |
Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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